

# Ziritaxestat (GLPG1690) Development Program: A Technical Overview of its Early Termination

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential reasons for the early termination of the **Ziritaxestat** (GLPG1690) development program for idiopathic pulmonary fibrosis (IPF). **Ziritaxestat**, a selective autotaxin inhibitor, was under investigation in the Phase 3 ISABELA clinical trials before its discontinuation. This document, presented in a question-and-answer format, directly addresses specific issues and summarizes key data to inform future research in this area.

### Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the termination of the Ziritaxestat development program?

The development program for **Ziritaxestat** was discontinued in February 2021 based on the recommendation of an Independent Data Monitoring Committee (IDMC).[1][2] The IDMC, after a regular review of unblinded data from the pivotal Phase 3 ISABELA studies, concluded that the benefit-risk profile of **Ziritaxestat** no longer supported the continuation of the trials.[2][3]

Q2: What specific findings led to this unfavorable benefit-risk assessment?

The decision was based on two key findings from the pooled data of the ISABELA 1 and ISABELA 2 trials:



- Lack of Efficacy: **Ziritaxestat** did not demonstrate a significant improvement in the primary endpoint, which was the annual rate of decline in Forced Vital Capacity (FVC), a key measure of lung function, compared to placebo.[3][4][5]
- Safety Concerns: There was a numerically higher rate of all-cause mortality in patients receiving **Ziritaxestat** compared to placebo.[3][6] One report noted a "dose-dependent increase in death" associated with the drug.[7]

Q3: What was the proposed mechanism of action for **Ziritaxestat** in idiopathic pulmonary fibrosis (IPF)?

**Ziritaxestat** is a selective inhibitor of autotaxin (ATX).[5][8] Autotaxin is an enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling molecule with pro-fibrotic effects. [1][9][10] In IPF, ATX and LPA levels are elevated in the lungs, contributing to fibrosis.[1][9][10] By inhibiting autotaxin, **Ziritaxestat** was expected to reduce LPA levels and consequently slow down the fibrotic process.[1]

## **Key Experimental Data from the ISABELA Phase 3 Trials**

The ISABELA program consisted of two identically designed, global, randomized, double-blind, placebo-controlled Phase 3 trials: ISABELA 1 (NCT03711162) and ISABELA 2 (NCT03733444).[1][3]

Efficacy Data: Annual Rate of FVC Decline (mL/year)



| Trial               | Treatment Group              | Least-Squares<br>Mean Annual Rate<br>of FVC Decline<br>(95% CI) | Between-Group<br>Difference vs.<br>Placebo (95% CI) |
|---------------------|------------------------------|-----------------------------------------------------------------|-----------------------------------------------------|
| ISABELA 1           | Ziritaxestat 600 mg          | -124.6 (-178.0 to<br>-71.2)                                     | 22.7 (-52.3 to 97.6)                                |
| Ziritaxestat 200 mg | -173.9 (-225.7 to<br>-122.2) | -26.7 (-100.5 to 47.1)                                          |                                                     |
| Placebo             | -147.3 (-199.8 to<br>-94.7)  | -                                                               |                                                     |
| ISABELA 2           | Ziritaxestat 600 mg          | -173.8 (-209.2 to<br>-138.4)                                    | 2.8 (-46.9 to 52.4)                                 |
| Placebo             | -176.6 (-211.4 to<br>-141.8) | -                                                               |                                                     |

Data sourced from Maher et al., 2023.[3][4][6]

**Safety Data: All-Cause Mortality** 

| Trial               | Treatment Group     | Mortality Rate (%) |
|---------------------|---------------------|--------------------|
| ISABELA 1           | Ziritaxestat 600 mg | 8.0                |
| Ziritaxestat 200 mg | 4.6                 |                    |
| Placebo             | 6.3                 | _                  |
| ISABELA 2           | Ziritaxestat 600 mg | 9.3                |
| Ziritaxestat 200 mg | 8.5                 |                    |
| Placebo             | 4.7                 | _                  |

Data sourced from Maher et al., 2023.[6]

## **Experimental Protocols**



The ISABELA trials were designed to assess the efficacy and safety of two doses of **Ziritaxestat** (200 mg and 600 mg once daily) in addition to the local standard of care for a minimum of 52 weeks in patients with IPF.[11][12]

#### **Inclusion Criteria:**

- Age 40 years or older.
- Diagnosis of IPF within the previous 5 years.

#### Randomization:

Patients were randomized in a 1:1:1 ratio to receive either 600 mg of Ziritaxestat, 200 mg of Ziritaxestat, or a matching placebo once daily.[3][13]

#### Background Therapy:

 Patients were permitted to continue receiving local standard of care, which could include pirfenidone, nintedanib, or neither.[3][13]

#### Primary Outcome:

The primary outcome was the annual rate of decline in Forced Vital Capacity (FVC) at week
 52.[11][13]

#### **Key Secondary Outcomes:**

- · Disease progression.
- Time to first respiratory-related hospitalization.
- Change from baseline in the St. George's Respiratory Questionnaire (SGRQ) total score.[4]
   [11]

# Visualizations Signaling Pathway





#### Click to download full resolution via product page

Caption: The Autotaxin-LPA signaling pathway targeted by Ziritaxestat in IPF.

### **Experimental Workflow**



Click to download full resolution via product page



Caption: Simplified workflow of the ISABELA Phase 3 clinical trials.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 2. gilead.com [gilead.com]
- 3. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials PMC [pmc.ncbi.nlm.nih.gov]
- 4. hcplive.com [hcplive.com]
- 5. Ziritaxestat Wikipedia [en.wikipedia.org]
- 6. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Frontiers | Autotaxin in Pathophysiology and Pulmonary Fibrosis [frontiersin.org]
- 10. Autotaxin in Pathophysiology and Pulmonary Fibrosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ziritaxestat (GLPG1690) Development Program: A
   Technical Overview of its Early Termination]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b607656#potential-reasons-for-the-early-termination-of-the-ziritaxestat-development-program]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com